3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Description
3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
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Biological Activity
3-Methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS#: 931364-35-1) is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique structural arrangement that includes a triazole and thiadiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N6O3S, with a molecular weight of 396.4 g/mol. Its structure is characterized by multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₆O₃S |
Molecular Weight | 396.4 g/mol |
CAS Number | 931364-35-1 |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways .
Anti-inflammatory Effects
The incorporation of methoxy and methyl groups in the structure may enhance anti-inflammatory effects. Studies have suggested that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various triazole derivatives, the target compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against MRSA strains, showcasing its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of similar benzamide derivatives revealed that they could significantly reduce the levels of TNF-alpha and IL-6 in vitro. The target compound's structural components are believed to contribute to this effect by modulating signaling pathways involved in inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Binding to active sites on enzymes such as AChE.
- Membrane Interaction : Disruption of bacterial membranes leading to cell lysis.
- Cytokine Modulation : Alteration of cytokine production in inflammatory pathways.
Properties
IUPAC Name |
3-methoxy-N-[3-[1-(2-methoxy-5-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-12-8-9-17(30-4)16(10-12)27-13(2)18(24-26-27)19-22-21(31-25-19)23-20(28)14-6-5-7-15(11-14)29-3/h5-11H,1-4H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEQVFZCCZLDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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